Bienvenue dans la boutique en ligne BenchChem!

Mpo-IN-3

Cardiovascular Disease Inflammation Selectivity Profiling

MPO-IN-3 is the preferred tool compound for MPO pathway research due to its unique 40-fold selectivity over thyroid peroxidase (TPO) and minimal CYP3A4 inhibition, eliminating confounding effects in preclinical models. This patent-defined Example 191 (WO2013068875A1) guarantees batch-to-batch consistency and high purity, ensuring reliable data and reducing costly experimental variability.

Molecular Formula C16H22ClN3O3S
Molecular Weight 371.9 g/mol
Cat. No. B12418451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpo-IN-3
Molecular FormulaC16H22ClN3O3S
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=O)NC(=S)N2CCCCN)OC.Cl
InChIInChI=1S/C16H21N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20,23);1H
InChIKeyVSIRCLPNEYEPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPO-IN-3: A Foundational 2-Thiopyrimidinone Myeloperoxidase Inhibitor for Cardiovascular and Inflammatory Pathway Dissection


MPO-IN-3 (CAS 1435469-45-6) is a potent small-molecule myeloperoxidase (MPO) inhibitor, first disclosed as Example 191 in patent WO2013068875A1 [1]. It belongs to the 2-thiopyrimidinone chemical class and functions as a tool compound for investigating the role of MPO in catalyzing the production of reactive oxidants, such as hypochlorous acid . While its precise inhibitory potency in standard enzyme assays remains proprietary, its established use as a reference standard [1] and defined selectivity profile [2] make it a key reagent for differentiating MPO-dependent pathways from off-target effects in preclinical research.

Why MPO-IN-3 Cannot Be Substituted by Generic MPO Inhibitors: The Critical Role of Target Engagement Specificity


Substituting MPO-IN-3 with other commercially available MPO inhibitors (e.g., 4-Aminobenzohydrazide, Verdiperstat) introduces significant experimental risk due to widely varying potency, mechanism of action, and off-target profiles. For instance, 4-Aminobenzohydrazide is an irreversible inhibitor with an IC50 of 0.3 µM [1], while Verdiperstat (AZD3241) is a selective, irreversible inhibitor with an IC50 of 630 nM . Crucially, MPO-IN-3 demonstrates a unique selectivity window over thyroid peroxidase (TPO) and Cytochrome P450 3A4 [2], which is not a shared characteristic across the class. Using an uncharacterized or less-selective alternative risks misattributing observed biological effects to MPO inhibition when they may arise from off-target interactions, thereby compromising the validity of pathway analysis and increasing procurement costs due to failed experiments.

Quantitative Differentiation of MPO-IN-3: A Comparative Evidence Guide for Scientific Selection


Defined Selectivity Over Thyroid Peroxidase (TPO): Reducing Endocrine Confounds

MPO-IN-3 exhibits significant selectivity for myeloperoxidase (MPO) over the closely related heme peroxidase, thyroid peroxidase (TPO). In standardized assays, MPO-IN-3 inhibits TPO with an IC50 of 6300 nM, compared to its MPO IC50 of 159 nM [1]. This translates to a calculated 40-fold selectivity window for MPO over TPO. In contrast, the comparator Verdiperstat (AZD3241) demonstrates an MPO IC50 of 630 nM and only a >14-fold selectivity over TPO . While the absolute MPO potency differs, the significantly wider selectivity window of MPO-IN-3 against TPO minimizes the risk of confounding endocrine-related effects in complex biological models.

Cardiovascular Disease Inflammation Selectivity Profiling

Minimized Drug-Drug Interaction Risk: Negligible CYP3A4 Inhibition

A critical differentiator for MPO-IN-3 is its minimal inhibition of Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. The IC50 for CYP3A4 inhibition is 2600 nM, which is 16-fold higher than its MPO IC50 of 159 nM [1]. This high safety margin against CYP3A4 contrasts with other tool compounds where off-target CYP inhibition can be a major limitation for in vivo studies or when used in combination with other pharmacological agents. This data positions MPO-IN-3 as a superior choice for experiments where avoiding CYP3A4-mediated drug-drug interactions or metabolic interference is a priority.

Drug Metabolism Pharmacokinetics Safety Pharmacology

High Purity and Validated Identity for Reproducible Results

Procurement from reputable vendors guarantees a high-purity product essential for reproducible research. MPO-IN-3 is available with a purity of ≥99.17% (HPLC) and >99.73% from commercial sources [1]. This level of purity, combined with full analytical characterization (NMR, MS, HPLC), ensures that observed biological effects are attributable to the compound itself rather than active impurities. This is a key differentiator from lower-purity generic analogs, where unknown contaminants can introduce significant variability and waste resources on follow-up studies to identify the true source of activity.

Analytical Chemistry Quality Control Reproducibility

Patent-Defined Identity: A Validated Chemical Probe from Primary Discovery

MPO-IN-3's status as 'Example 191' in the seminal WO2013068875A1 patent [1] provides a level of validation that other, more obscure or poorly characterized MPO inhibitors lack. This direct link to the primary discovery effort ensures that its structure and initial biological activity have been vetted as part of a focused medicinal chemistry campaign. Unlike many vendor-catalog compounds of unknown provenance, the patent-defined identity of MPO-IN-3 offers a clear, traceable starting point for further chemical optimization or for use as a benchmark in comparative studies.

Chemical Biology Intellectual Property Drug Discovery

Optimal Application Scenarios for MPO-IN-3 Based on Its Differentiated Evidence Profile


Differentiating MPO-Dependent Inflammatory Pathways from TPO-Mediated Endocrine Effects

In preclinical models of cardiovascular or inflammatory disease where thyroid function is a variable, MPO-IN-3's 40-fold selectivity over TPO [1] makes it the preferred tool. This allows researchers to confidently attribute any observed changes in biomarkers (e.g., oxidized LDL, cytokine profiles) specifically to MPO inhibition, without the confounding influence of altered thyroid hormone metabolism. Substitution with a less selective inhibitor could lead to false conclusions regarding the role of MPO in the disease process.

In Vitro Combination Studies and Hepatocyte Assays Where CYP3A4 Interaction Must Be Avoided

When designing co-treatment experiments with other pharmacological agents (e.g., statins, calcium channel blockers) that are metabolized by CYP3A4, MPO-IN-3 is the superior choice. Its minimal inhibition of CYP3A4 (IC50 = 2600 nM) [2] ensures that the pharmacokinetics of the co-administered drug remain unaltered, preventing false-negative or false-positive results due to drug-drug interactions. This is especially critical in primary hepatocyte assays where metabolic integrity is paramount.

Use as a Validated Reference Standard for Assay Development and Screening

As a patent-defined compound (Example 191 in WO2013068875A1) [3], MPO-IN-3 serves as an ideal positive control and benchmark in the development of new MPO assays or when screening novel MPO inhibitor libraries. Its well-defined identity and high commercial purity ensure batch-to-batch consistency, allowing for reliable comparison of results across different experimental runs and laboratories. Using a generic or uncharacterized compound as a standard would introduce unacceptable variability.

Pharmacological Tool in MPO-Driven Disease Models Requiring High Chemical Confidence

For high-stakes experiments, such as those in acute coronary syndrome or neuroinflammation models, the high purity (>99%) of commercially available MPO-IN-3 provides the confidence that observed phenotypic changes are due to the intended target engagement. This eliminates the need for extensive secondary validation steps to rule out impurity-driven effects, thereby accelerating the research timeline and ensuring the integrity of the data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mpo-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.